(2-Cyclopropylpyrimidin-5-yl)boronic acid

CAS No.: 893567-15-2

Cat. No.: VC2651578

Molecular Formula: C7H9BN2O2

Molecular Weight: 163.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893567-15-2 |

|---|---|

| Molecular Formula | C7H9BN2O2 |

| Molecular Weight | 163.97 g/mol |

| IUPAC Name | (2-cyclopropylpyrimidin-5-yl)boronic acid |

| Standard InChI | InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5,11-12H,1-2H2 |

| Standard InChI Key | HIBBMEFTPMTWOY-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(N=C1)C2CC2)(O)O |

| Canonical SMILES | B(C1=CN=C(N=C1)C2CC2)(O)O |

Introduction

Structural Characteristics and Basic Properties

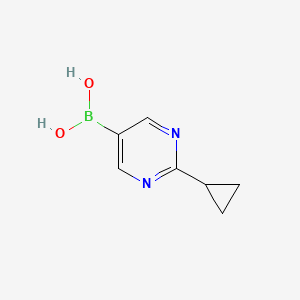

(2-Cyclopropylpyrimidin-5-yl)boronic acid is an aromatic boronic acid featuring a pyrimidine ring with a cyclopropyl substituent at the 2-position and a boronic acid group at the 5-position. This unique structural arrangement contributes to its reactivity profile and synthetic utility.

Chemical Identifiers and Physical Properties

The compound possesses several standardized identifiers that facilitate its cataloging and reference in chemical databases and scientific literature.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value |

|---|---|

| CAS Registry Number | 893567-15-2 |

| Molecular Formula | C₇H₉BN₂O₂ |

| IUPAC Name | (2-cyclopropylpyrimidin-5-yl)boronic acid |

| Molecular Weight | 163.97 g/mol |

| InChI | InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5,11-12H,1-2H2 |

| InChIKey | HIBBMEFTPMTWOY-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(N=C1)C2CC2)(O)O |

The compound's physical properties and reactivity are significantly influenced by both the pyrimidine ring system and the boronic acid functional group . The cyclopropyl substituent at the 2-position of the pyrimidine ring contributes to its distinct reactivity profile, while the boronic acid functionality serves as an active site for various transformation reactions.

Related Derivative Compounds

Pinacol Ester Derivative

A closely related and widely studied derivative is the pinacol ester form, 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. This compound is frequently employed in synthetic organic chemistry due to the enhanced stability of the boronic acid group when protected as a pinacol ester.

Table 2: Properties of the Pinacol Ester Derivative

| Property | Value |

|---|---|

| CAS Registry Number | 1375301-91-9 |

| Molecular Formula | C₁₃H₁₉BN₂O₂ |

| Molecular Weight | 246.11 g/mol |

| Density | 1.11±0.1 g/cm³ (Predicted) |

| Boiling Point | 355.5±15.0 °C (Predicted) |

| pKa | 1.83±0.22 (Predicted) |

| Storage Condition | Under inert gas (nitrogen or argon) at 2-8°C |

The pinacol ester derivative offers enhanced stability compared to the free boronic acid, making it particularly valuable for storage and synthetic applications requiring more controlled reaction conditions . The tetramethyl-1,3,2-dioxaborolane ring effectively protects the reactive boronic acid functionality until it is needed in subsequent synthetic steps.

Synthetic Applications

Cross-Coupling Reactions

(2-Cyclopropylpyrimidin-5-yl)boronic acid serves as a key building block in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. These reactions enable the formation of carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides.

The compound's utility in Suzuki reactions is particularly valuable in medicinal chemistry, where it facilitates the synthesis of complex heterocyclic structures. For instance, Suzuki reactions involving 2,4-dichloropyrimidines and various boronic acids have been documented in the synthesis of bioactive compounds .

Pharmaceutical Research Applications

The pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds and pharmaceutical agents. The incorporation of (2-Cyclopropylpyrimidin-5-yl)boronic acid in synthetic pathways allows for the creation of diverse pyrimidine derivatives with potential biological activities.

Research has shown that certain pyrimidine derivatives, particularly 2,4,5-trisubstituted pyrimidines, exhibit potential as kinase inhibitors. These compounds can adopt specific binding orientations within enzyme active sites, with the pyrimidine core typically occupying adenine binding sites and forming crucial hydrogen bond interactions with protein backbone residues .

Structure-Activity Relationships

Binding Interactions in Biological Systems

Studies on related pyrimidine compounds provide insights into how (2-Cyclopropylpyrimidin-5-yl)boronic acid derivatives might interact with biological targets. 2-Anilino-pyrimidine groups have been observed to occupy adenine binding sites in certain kinases, forming canonical hydrogen bond interactions with backbone carbonyl and NH groups of specific amino acid residues .

The pyrimidine core serves as an anchor through hydrophobic interactions with amino acid residues such as isoleucine and phenylalanine. Substituents at the 2-position of the pyrimidine ring often extend toward solvent-exposed regions of binding pockets, while substituents at the 5-position, similar to the position of the boronic acid group in our compound of interest, can make favorable hydrophobic contacts with gatekeeper residues .

Patent and Intellectual Property Landscape

The compound and its derivatives appear in various patent documents, suggesting their commercial and industrial importance. The pinacol ester derivative has associated patent identifiers available through WIPO PATENTSCOPE, indicating its relevance in protected intellectual property .

This patent coverage demonstrates the compound's value in industrial applications and pharmaceutical development. Researchers working with this compound should be aware of potential intellectual property considerations when developing commercial applications.

Analytical Characterization

Spectroscopic Identification

The identification and purity assessment of (2-Cyclopropylpyrimidin-5-yl)boronic acid typically involves various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

High-Performance Liquid Chromatography (HPLC)

These techniques provide complementary information about the compound's structure, purity, and identity. For instance, ¹H NMR would exhibit characteristic signals for the cyclopropyl protons, the pyrimidine C-H proton, and the boronic acid OH protons. Similarly, ¹³C NMR would show the expected carbon signals corresponding to the pyrimidine ring and cyclopropyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume